Quinoline, 6-ethyl-4-nitro-, 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, 6-ethyl-4-nitro-, 1-oxide is a heterocyclic aromatic organic compound. It is a derivative of quinoline, which is a nitrogen-containing compound with a wide range of applications in medicinal and industrial chemistry. The presence of the nitro group and the ethyl group on the quinoline ring significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline, 6-ethyl-4-nitro-, 1-oxide typically involves the nitration of 6-ethylquinoline followed by oxidation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 6-ethyl-4-nitroquinoline is then oxidized using an oxidizing agent such as hydrogen peroxide or a peracid to form the 1-oxide derivative.
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale nitration and oxidation processes. These processes are optimized for high yield and purity, and they may involve the use of catalysts to enhance reaction rates and selectivity. The production facilities are equipped with advanced safety measures to handle the hazardous chemicals involved in the synthesis.
Chemical Reactions Analysis
Types of Reactions
Quinoline, 6-ethyl-4-nitro-, 1-oxide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ethyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon).
Substitution: Electrophiles or nucleophiles depending on the desired substitution.
Major Products Formed
Oxidation: Higher oxidation state derivatives of the nitro group.
Reduction: 6-ethyl-4-aminoquinoline, 1-oxide.
Substitution: Various substituted quinoline derivatives depending on the substituent introduced.
Scientific Research Applications
Quinoline, 6-ethyl-4-nitro-, 1-oxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of quinoline, 6-ethyl-4-nitro-, 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. The ethyl group and the quinoline ring can interact with hydrophobic pockets in proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, which lacks the nitro and ethyl groups.
4-Nitroquinoline 1-oxide: Similar structure but without the ethyl group.
6-Ethylquinoline: Lacks the nitro group.
Uniqueness
Quinoline, 6-ethyl-4-nitro-, 1-oxide is unique due to the presence of both the nitro and ethyl groups, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
86475-98-1 |
---|---|
Molecular Formula |
C11H10N2O3 |
Molecular Weight |
218.21 g/mol |
IUPAC Name |
6-ethyl-4-nitro-1-oxidoquinolin-1-ium |
InChI |
InChI=1S/C11H10N2O3/c1-2-8-3-4-10-9(7-8)11(13(15)16)5-6-12(10)14/h3-7H,2H2,1H3 |
InChI Key |
YUVZLZMEBUWWNR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C[N+](=C2C=C1)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.